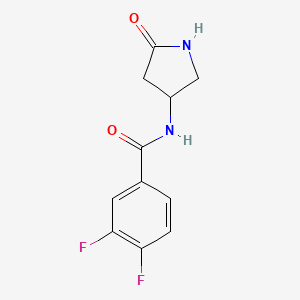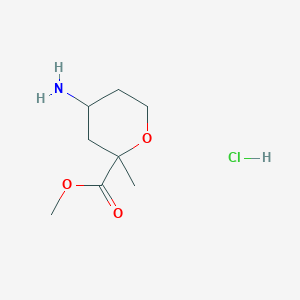
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 g/mol.
作用机制
Target of Action
The primary target of 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain , two key biochemical pathways involved in cellular respiration . The downstream effects of this disruption would include a decrease in ATP production, potentially leading to cell death.
Result of Action
The inhibition of SDH by this compound leads to a disruption in energy production within the cell. This disruption can lead to cell death , which may explain the compound’s observed antifungal activity .
准备方法
The synthesis of 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide involves several steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 5-oxopyrrolidine-3-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
化学反应分析
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
科学研究应用
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:
3,5-Difluoro-2,4,6-triazidopyridine: This compound also contains fluorine atoms and is used in various chemical reactions and biological studies.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, are widely studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research.
属性
IUPAC Name |
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c12-8-2-1-6(3-9(8)13)11(17)15-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMAAFWIEONBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2804746.png)



![(2Z)-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2804752.png)
![1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2804753.png)


![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2804764.png)


